tert-Butyl (4-aminobutyl)carbamate hydrochloride
Overview
Description
tert-Butyl (4-aminobutyl)carbamate hydrochloride: is a chemical compound with the molecular formula C9H20N2O2·HCl. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active compounds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound is a mono-boc-protected diamine . Boc-protected diamines are often used as building blocks in chemical synthesis , suggesting that the compound could interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a Boc-protected diamine, it’s likely used to introduce a C4-spacer in chemical synthesis . The Boc group serves to protect the amine moiety during synthesis, providing higher stability for selective reactions .
Result of Action
As a Boc-protected diamine, it’s primarily used as a building block in chemical synthesis , so its effects would be largely determined by the resulting compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-Butyl (4-aminobutyl)carbamate hydrochloride. For instance, the compound is recommended to be stored in a refrigerator, indicating that temperature can affect its stability . Furthermore, the compound is soluble in chloroform, DMSO, and methanol , suggesting that the solvent used can influence its reactivity and efficacy in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products. The resulting tert-Butyl (4-aminobutyl)carbamate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in coupling reactions to form peptide bonds or other linkages
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid.
Coupling: Reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Major Products:
Substitution Products: Various substituted carbamates or amines.
Deprotected Amines: Free amine derivatives.
Coupled Products: Peptides or other linked molecules.
Scientific Research Applications
Chemistry: tert-Butyl (4-aminobutyl)carbamate hydrochloride is widely used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, the compound is used in the synthesis of peptide-based drugs and biomolecules. It serves as an intermediate in the preparation of various biologically active compounds .
Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of drug candidates. It is involved in the preparation of compounds with potential therapeutic applications .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
tert-Butyl N-(4-bromobutyl)carbamate: Similar in structure but contains a bromine atom instead of an amino group.
N-Boc-1,4-diaminobutane: A closely related compound used for similar purposes in organic synthesis.
tert-Butyl N-(4-aminobutyl)carbamate: The non-hydrochloride form of the compound.
Uniqueness: tert-Butyl (4-aminobutyl)carbamate hydrochloride is unique due to its stability and ease of handling. The hydrochloride salt form enhances its solubility and reactivity in various solvents, making it a versatile reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFSBFDCMJTSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660907 | |
Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33545-98-1 | |
Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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